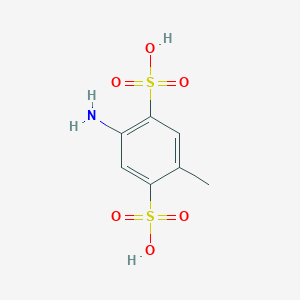

2-Amino-5-methylbenzene-1,4-disulfonic acid

Description

Properties

IUPAC Name |

2-amino-5-methylbenzene-1,4-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO6S2/c1-4-2-7(16(12,13)14)5(8)3-6(4)15(9,10)11/h2-3H,8H2,1H3,(H,9,10,11)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYRVBCBZQPTVEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)O)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9067227 | |

| Record name | 1,4-Benzenedisulfonic acid, 2-amino-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26585-57-9 | |

| Record name | 2-Amino-5-methyl-1,4-benzenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26585-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenedisulfonic acid, 2-amino-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026585579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenedisulfonic acid, 2-amino-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenedisulfonic acid, 2-amino-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylaniline-2,5-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism

The primary industrial route involves sulfonation of 2-amino-5-methylbenzenesulfonic acid using concentrated sulfuric acid (H₂SO₄) as the sulfonating agent. The reaction proceeds via electrophilic aromatic substitution, where the sulfonic acid group directs incoming electrophiles to the para position relative to the existing sulfonate group.

Key steps include:

-

Protonation of the sulfonic acid group to generate a strongly electron-withdrawing effect.

-

Electrophilic attack by sulfur trioxide (SO₃) at the activated para position.

-

Deprotonation to restore aromaticity, forming the disulfonic acid derivative.

Industrial Protocol

| Parameter | Specification |

|---|---|

| Reactant ratio | 1:1.2 (substrate:H₂SO₄) |

| Temperature | 160–180°C |

| Reaction time | 6–8 hours |

| Yield | 78–82% |

| Purification | Crystallization from aqueous HCl |

The reaction mixture is quenched with ice-water, and the product is isolated via vacuum filtration. Excess sulfuric acid is neutralized with sodium hydroxide, producing sodium sulfate as a byproduct.

High-Temperature Alkali Fusion

Patent-Based Methodology (US5847217A)

This method converts 2-amino-5-methyl-benzenesulfonic acid sodium salt into the target compound through alkali fusion under extreme conditions:

Reaction Conditions

| Parameter | Value |

|---|---|

| Alkali agent | 80% (w/w) KOH |

| Temperature | 300°C |

| Pressure | 15–20 bar |

| Molar ratio (KOH:substrate) | 10:1 to 15:1 |

| Duration | 3 hours |

Process Steps

-

Fusion reaction : The sodium salt reacts with molten KOH, displacing sulfonate groups via nucleophilic substitution.

-

Hydrolysis : The intermediate is diluted with water and acidified to pH 0.5–1.0 using HCl, releasing SO₂ gas.

-

Precipitation : Neutralization to pH 4.5–6.0 with NaOH yields the crystalline product (89–92% purity).

Byproduct Management

-

Sulfur dioxide is captured for reuse in sulfite production.

-

Alkali metal salts (Na₂SO₄, KCl) remain dissolved in the aqueous phase, simplifying separation.

Diazotization-Hydrolysis Route

Academic Synthesis (RSC Study)

A 2023 RSC publication outlines a two-step process starting from 2-amino-5-methyl-benzenesulfonic acid :

Diazotization

| Parameter | Details |

|---|---|

| Diazotizing agent | NaNO₂ (1.1 eq) in HCl (4 M) |

| Temperature | 0–5°C |

| Time | 30 minutes |

The diazonium salt intermediate is stabilized at low temperatures to prevent decomposition.

Hydrolysis and Sulfonation

| Parameter | Details |

|---|---|

| Hydrolysis medium | H₂SO₄ (95%) |

| Temperature | 110°C |

| Time | 2 hours |

| Yield | 85% |

Hydrolysis cleaves the diazo group, followed by in situ sulfonation at the vacant aromatic position.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Sulfonation | High scalability | Requires corrosive H₂SO₄ |

| Alkali fusion | High purity (≥90%) | Energy-intensive conditions |

| Diazotization-hydrolysis | Precise regiocontrol | Multi-step, lower overall yield |

Optimization Strategies

Solvent Selection

Catalytic Enhancements

Green Chemistry Approaches

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methylbenzene-1,4-disulfonic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfonic acids.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.

Substitution: Reagents such as halogens and sulfonating agents are used under controlled conditions.

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, amino derivatives, and substituted aromatic compounds .

Scientific Research Applications

2-Amino-5-methylbenzene-1,4-disulfonic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in the synthesis of antibacterial agents and other organic compounds.

Biology: Employed in biochemical assays and as a staining agent in microscopy.

Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-methylbenzene-1,4-disulfonic acid involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. Additionally, its sulfonic acid groups can participate in hydrogen bonding and ionic interactions, influencing its reactivity and solubility.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Differences

Amino and Sulfonic Acid Groups :

- This compound: The amino group enables diazotization for dye synthesis, while sulfonic acids enhance solubility and ionic conductivity.

- Aniline-2,5-disulfonic acid : Lacks the methyl group, leading to higher reactivity in dye manufacturing (e.g., Reactive Black 39) .

Materials Science :

- Pa-2SO₃H (2,5-diaminobenzene-1,4-disulfonic acid) is used in COFs for lithium-ion conduction. The absence of a methyl group in Pa-2SO₃H allows efficient condensation with aldehydes, whereas the methyl group in this compound might hinder framework porosity .

Physical Properties and Industrial Relevance

- Thermal Stability: Both this compound and Aniline-2,5-disulfonic acid decompose above 300°C, making them suitable for high-temperature processes .

- Purity and Availability : Aniline-2,5-disulfonic acid is commercially available at >80% purity, while the methylated variant is less commonly listed, suggesting niche applications .

Biological Activity

2-Amino-5-methylbenzene-1,4-disulfonic acid (often referred to as AMBDSA) is a sulfonated aromatic compound with significant biological activity. This article examines its biochemical properties, mechanisms of action, and applications in various fields, particularly in biochemistry and medicine.

- Molecular Formula : C₇H₉N₁O₆S₂

- Molecular Weight : 267.3 g/mol

- Structure : Contains amino and sulfonic acid functional groups, contributing to its reactivity and biological interactions.

AMBDSA exhibits its biological effects primarily through interactions with various enzymes and proteins. Its mechanism can be summarized as follows:

- Enzyme Inhibition : AMBDSA can inhibit specific enzymes involved in metabolic pathways, potentially disrupting bacterial growth and other cellular processes.

- Antimicrobial Activity : Studies have shown that AMBDSA possesses antimicrobial properties, making it a candidate for developing antibacterial agents. It interferes with bacterial metabolism, leading to cell death.

- Cell Signaling Modulation : The compound may influence cell signaling pathways, affecting gene expression and cellular responses to external stimuli.

Antimicrobial Effects

AMBDSA has been evaluated for its antimicrobial properties against various pathogens. Research indicates that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that AMBDSA could be an effective agent in treating bacterial infections.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of AMBDSA on mammalian cells. The compound demonstrated low toxicity at therapeutic concentrations, indicating its potential for safe use in clinical applications.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (cervical cancer) | 150 |

| MCF-7 (breast cancer) | 200 |

| Vero (African green monkey) | >500 |

Case Studies

- Antibacterial Development : A study explored the synthesis of AMBDSA derivatives with enhanced antibacterial activity. The modifications aimed to improve solubility and bioavailability while maintaining low toxicity levels.

- Therapeutic Applications : Research has indicated that AMBDSA could play a role in developing treatments for otitis media due to its immunomodulatory properties, enhancing local immune responses while minimizing inflammation.

- Biochemical Assays : AMBDSA is utilized in various biochemical assays as a staining agent due to its ability to bind proteins, facilitating the visualization of cellular components under microscopy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-amino-5-methylbenzene-1,4-disulfonic acid?

- Methodological Answer : The compound is synthesized via sulfonation and diazotization reactions. For example, diazo coupling of intermediates like 2-aminobenzene-1,4-disulfonic acid with aromatic amines (e.g., 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid) under alkaline or acidic conditions is a key step, followed by condensation with trichlorotriazine derivatives . Reaction conditions (pH, temperature) must be optimized to avoid side products, and purification often involves recrystallization or chromatography.

Q. How is the structural characterization of this compound performed?

- Methodological Answer : Structural elucidation combines spectroscopic and computational techniques:

- SMILES/InChI : The SMILES string (CC1=CC(=C(C=C1S(=O)(=O)O)N)S(=O)(=O)O) and InChIKey (YYRVBCBZQPTVEO-UHFFFAOYSA-N) provide unambiguous 2D/3D structural representations .

- Collision Cross-Section (CCS) : Ion mobility spectrometry predicts CCS values for ions like [M+H]+ (m/z 280.00, CCS 155.3 Ų) to validate gas-phase conformation .

- Mass Spectrometry : High-resolution MS confirms molecular weight (C7H9NO6S2, 267.28 g/mol) and isotopic patterns .

Q. What are the primary applications of this compound in environmental or materials chemistry?

- Methodological Answer : It serves as:

- Dye Intermediate : Key in synthesizing reactive dyes (e.g., Reactive Black 39) via diazo coupling and condensation steps .

- Polymer Synthesis : Used in metalated self-doped polymers for adsorbing cationic dyes (e.g., safranin), requiring pH optimization (e.g., pH 8–10) to enhance sulfonic acid group activity .

Advanced Research Questions

Q. How does this compound interact with biomacromolecules like insulin hexamers?

- Methodological Answer : Computational modeling (e.g., molecular docking) reveals that disulfonic acids can stabilize insulin hexamers by binding histidine residues (HisB5, HisB10) via sulfonate-zinc coordination. Experimental validation involves:

- Dynamic Light Scattering (DLS) : To measure increased weight-average molecular weight of insulin in solution upon compound addition .

- Control Experiments : Testing structural analogs (e.g., benzene-1,4-disulfonic acid) to confirm binding specificity .

Q. What analytical challenges arise in quantifying sulfonic acid group interactions, and how are they resolved?

- Methodological Answer : Challenges include:

- Ionization Suppression in mass spectrometry due to high polarity. Mitigated by derivatization (e.g., methyl ester formation) or ion-pair chromatography .

- Contradictory Purity Data : Discrepancies between HPLC (e.g., >98% purity) and CCS measurements may arise from conformational isomers. Multi-technique validation (HPLC, ion mobility, NMR) is recommended .

Q. How can researchers resolve contradictions in stability data under varying pH conditions?

- Methodological Answer : Stability studies should:

- Use Buffered Solutions : Test degradation kinetics in pH 2–12 buffers, monitoring via UV-Vis (λmax ~260 nm for sulfonic acid groups).

- Identify Degradants : LC-MS/MS to detect hydrolysis products (e.g., desulfonation or oxidation byproducts) .

- Thermodynamic Analysis : Calculate activation energy (Ea) via Arrhenius plots to predict shelf-life under storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.